

A Technical Guide to the Total Synthesis of Fumagillol and its Stereoisomers

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Compound of Interest

Compound Name: *Fumagillol*

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Introduction

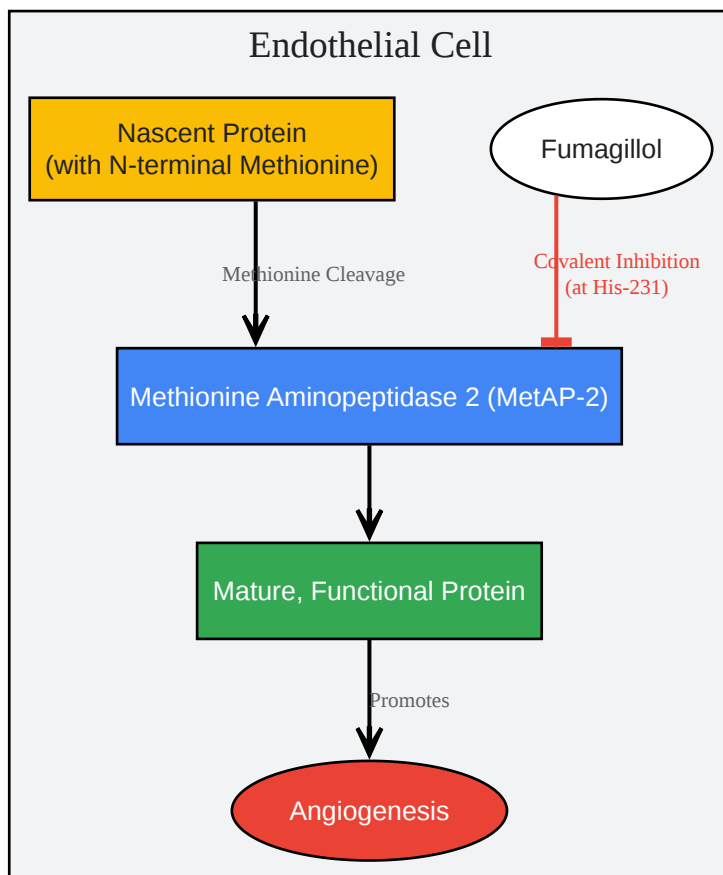
Fumagillol is a complex natural product that has garnered significant attention from the scientific community due to its potent anti-angiogenic properties. It is a key precursor to fumagillin and its semi-synthetic analog TNP-470, which have been investigated as potential cancer therapeutics. The intricate molecular architecture of **fumagillol**, characterized by a highly substituted cyclohexane core, two epoxide rings, and multiple contiguous stereocenters, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth overview of the various total synthesis strategies that have been developed for **fumagillol** and its stereoisomers, with a focus on key strategic disconnections, stereochemical control, and the evolution of synthetic approaches.

Biological Context: The Anti-Angiogenic Action of Fumagillol

Fumagillol exerts its biological activity through the irreversible inhibition of methionine aminopeptidase 2 (MetAP-2), a key enzyme in the post-translational modification of proteins.[1][2] MetAP-2 is responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step for their proper function and localization. By covalently modifying a histidine residue (His-231) in the active site of MetAP-2, **fumagillol** effectively inactivates the enzyme.[3][4] This inhibition is selective for MetAP-2 over the closely related MetAP-1.[2][5]

The downstream effects of MetAP-2 inhibition are particularly pronounced in endothelial cells, leading to a disruption of cell proliferation and, consequently, the inhibition of angiogenesis—the formation of new blood vessels.[1] This anti-angiogenic effect is the basis for the interest in **fumagillol** and its derivatives as potential anti-cancer agents.[1]

Fumagillol's Mechanism of Action: MetAP-2 Inhibition



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Caption: Covalent inhibition of MetAP-2 by **Fumagillol** disrupts protein maturation and angiogenesis.

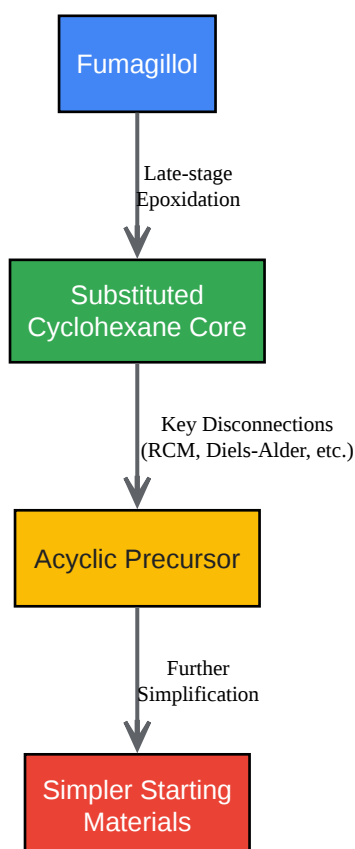
Key Strategies in the Total Synthesis of Fumagillol

The total synthesis of **fumagillol** has been a benchmark for showcasing the power and ingenuity of modern organic synthesis. Various strategies have been employed, ranging from linear to convergent approaches, and utilizing a wide array of stereoselective reactions.

Retrosynthetic Analysis: Common Disconnections

A common feature in many **fumagillol** syntheses is the late-stage introduction of the fragile epoxide functionalities. The core cyclohexane ring is typically assembled first, with careful control of the relative and absolute stereochemistry of the substituents. Key retrosynthetic disconnections often involve:

- Ring-Closing Metathesis (RCM): Disconnecting the cyclohexane ring to an acyclic diene precursor.
- Diels-Alder Cycloaddition: Forming the six-membered ring from a diene and a dienophile.
- Aldol or Claisen Reactions: Constructing key carbon-carbon bonds and setting stereocenters.
- Intramolecular Alkylation: Closing the cyclohexane ring via an intramolecular nucleophilic substitution.



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Caption: General retrosynthetic approaches to **Fumagillol**.

Comparison of Key Total Synthesis Strategies

The following tables summarize the key quantitative data for several prominent total syntheses of **fumagillol**, allowing for a direct comparison of their efficiency and approach.

Table 1: Racemic Syntheses of Fumagillol

Principal Investigator(s)	Year	Starting Material(s)	Key Strategy/Reaction(s)	Number of Steps	Overall Yield	Reference
E. J. Corey	1972	Diels-Alder Adduct	Diels-Alder cycloaddition, stereoselective epoxidation	15	2.8%	[6][7]
E. J. Sorensen	1999	Crotonaldehyde, Diethylamine, Acrolein	Hetero-Claisen rearrangement	13	3.2%	[8][9]

Table 2: Asymmetric Syntheses of (-)-Fumagillol

Principal Investigator(s)	Year	Starting Material(s)	Key Strategy/Reaction(s)	Number of Steps	Overall Yield	Reference
D. Kim	1997	D-Glucose	Ireland-Claisen rearrangement, intramolecular enolate alkylation	25	4.2%	[10] [11]
D. F. Taber	1999	(S)-Glycidol	Stereoselective carbene insertion, conjugate addition	18	2.9%	[6] [12]
J. Eustache	2001	Isogeraniol	Evans aldol reaction, Ring-Closing Metathesis (RCM)	16	0.53%	[13] [14]
Y. Hayashi	2006	Not specified	Organocatalysis	Not specified	Not specified	[15]

Detailed Methodologies for Key Experiments

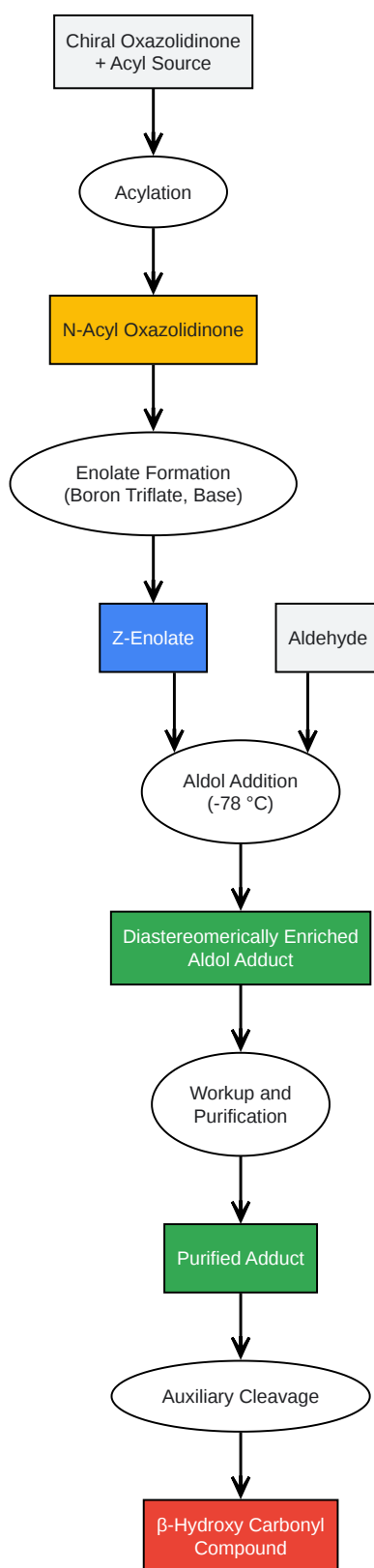
This section provides a more detailed look at the experimental protocols for some of the key reactions employed in the synthesis of **fumagillol**. These are generalized procedures based on established methodologies and should be adapted and optimized for specific substrates and scales.

Evans Aldol Reaction for Stereoselective C-C Bond Formation

The Evans aldol reaction is a powerful tool for the diastereoselective synthesis of β -hydroxy carbonyl compounds. In the context of **fumagillol** synthesis, it has been used to establish the stereochemistry of the C4 and C5 positions.^{[13][14]}

Generalized Protocol:

- **Preparation of the N-acyl oxazolidinone:** The chiral oxazolidinone auxiliary is acylated with the desired carboxylic acid derivative (e.g., an acid chloride or anhydride) in the presence of a base such as triethylamine or lithium bis(trimethylsilyl)amide (LiHMDS).
- **Enolate Formation:** The N-acyl oxazolidinone is treated with a boron triflate (e.g., dibutylboron triflate) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) at low temperature (-78 °C) to generate the corresponding Z-enolate.
- **Aldol Addition:** The aldehyde is added to the pre-formed enolate at -78 °C, and the reaction is stirred for several hours.
- **Workup:** The reaction is quenched with a buffer solution (e.g., phosphate buffer) and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
- **Auxiliary Cleavage:** The chiral auxiliary is typically removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the desired β -hydroxy acid or alcohol, respectively.



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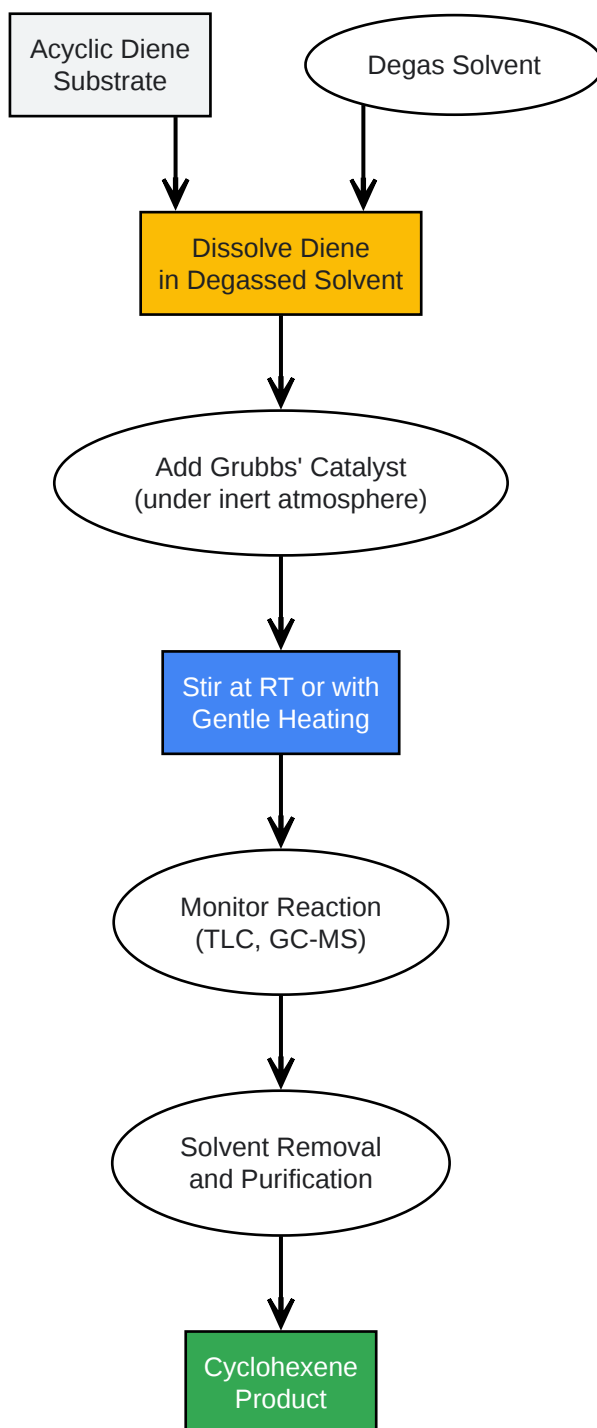
Caption: Workflow for a typical Evans Aldol reaction.

Ring-Closing Metathesis (RCM) for Cyclohexene Ring Formation

Ring-closing metathesis, often utilizing Grubbs' catalysts, has been a key strategy for the construction of the **fumagillol** cyclohexane core from an acyclic diene precursor.^{[13][14]}

Generalized Protocol:

- **Substrate Preparation:** A suitable acyclic diene is synthesized with the necessary stereocenters and functional groups in place.
- **Degassing:** The solvent (typically dichloromethane or toluene) is thoroughly degassed to remove oxygen, which can deactivate the catalyst.
- **RCM Reaction:** The diene substrate is dissolved in the degassed solvent, and a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere (e.g., argon or nitrogen).
- **Monitoring:** The progress of the reaction is monitored by TLC or GC-MS.
- **Workup:** Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to remove the ruthenium byproducts.



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